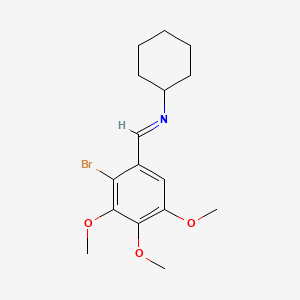
(E)-1-(2-Bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine: is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of a bromine atom and three methoxy groups attached to a benzylidene moiety, which is further linked to a cyclohexylamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine typically involves the condensation reaction between 2-bromo-3,4,5-trimethoxybenzaldehyde and cyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for modifications that can enhance the performance of these materials in various industrial applications.
作用機序
The mechanism of action of N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
N-(2-Bromo-3,4,5-trimethoxybenzylidene)hydrazine: Similar structure but with a hydrazine group instead of cyclohexylamine.
N-(2-Bromo-3,4,5-trimethoxybenzylidene)aniline: Aniline group instead of cyclohexylamine.
N-(2-Bromo-3,4,5-trimethoxybenzylidene)methylamine: Methylamine group instead of cyclohexylamine.
Uniqueness: N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine is unique due to the presence of the cyclohexylamine group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
73252-56-9 |
|---|---|
分子式 |
C16H22BrNO3 |
分子量 |
356.25 g/mol |
IUPAC名 |
1-(2-bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine |
InChI |
InChI=1S/C16H22BrNO3/c1-19-13-9-11(10-18-12-7-5-4-6-8-12)14(17)16(21-3)15(13)20-2/h9-10,12H,4-8H2,1-3H3 |
InChIキー |
MAFMMAZSWXOBGC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)C=NC2CCCCC2)Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


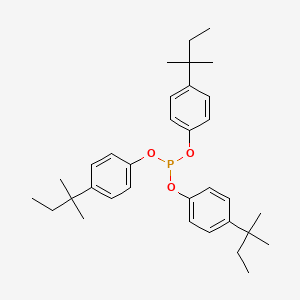

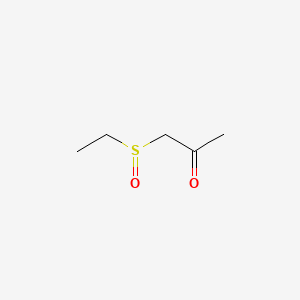
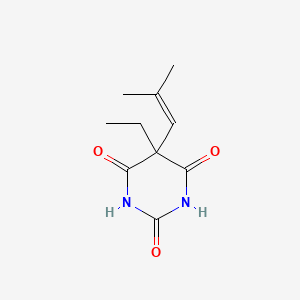
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)
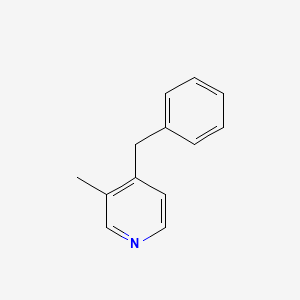
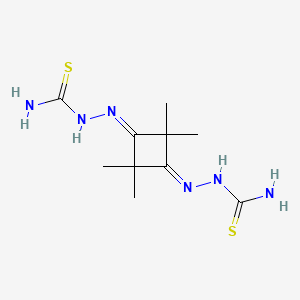
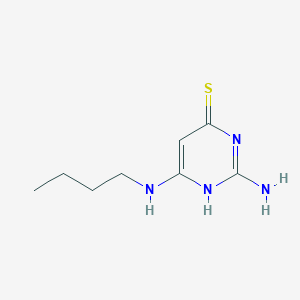

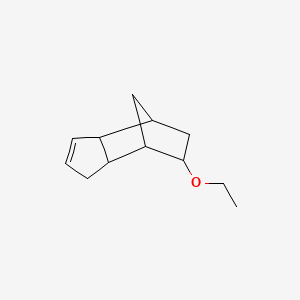
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)
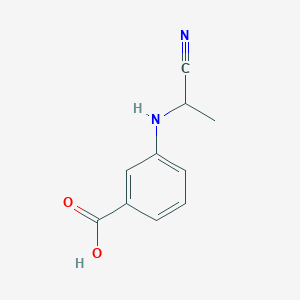
![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)

